

Physicochemical Properties of 1-(4-Bromophenyl)imidazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: **1-(4-Bromophenyl)imidazole**

Cat. No.: **B157041**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **1-(4-Bromophenyl)imidazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its fundamental chemical and physical characteristics, outlines experimental protocols for their determination, and presents a detailed synthesis method.

Core Physicochemical Properties

The key physicochemical parameters of **1-(4-Bromophenyl)imidazole** are summarized in the table below, providing a quick reference for researchers. It is important to note that while some experimental data is available, certain values are predicted based on computational models and should be considered as estimates.

Property	Value	Source
Molecular Formula	C ₉ H ₇ BrN ₂	
Molecular Weight	223.07 g/mol	
Melting Point	118-120 °C	
Boiling Point (Predicted)	323.4 ± 25.0 °C	
Density (Predicted)	1.50 ± 0.1 g/cm ³	
pKa (Predicted)	5.24 ± 0.10	
LogP (Computed)	2.4	
Appearance	Powder to crystal	

Synthesis of 1-(4-Bromophenyl)imidazole

The synthesis of **1-(4-Bromophenyl)imidazole** can be achieved through an Ullmann condensation reaction. This method involves the copper-catalyzed coupling of an aryl halide with a nitrogen-containing heterocycle.

Experimental Protocol: Ullmann Condensation

This protocol outlines a general procedure for the synthesis of **1-(4-bromophenyl)imidazole**.

Materials:

- Imidazole
- 4-Bromoiodobenzene
- Copper(I) iodide (CuI)
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)

Procedure:

- In a round-bottom flask, combine imidazole (1.2 equivalents), 4-bromoiodobenzene (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).
- Add anhydrous dimethylformamide (DMF) to the flask to serve as the solvent.
- Fit the flask with a reflux condenser and heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is typically maintained between 120-150 °C.
- Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding water and extract the product with a suitable organic solvent, such as ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **1-(4-Bromophenyl)imidazole**.



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Synthesis workflow for **1-(4-Bromophenyl)imidazole**.

Experimental Protocols for Physicochemical Properties

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols can be adapted for **1-(4-Bromophenyl)imidazole**.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Procedure:

- Finely powder a small sample of **1-(4-Bromophenyl)imidazole**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Boiling Point (for Solids)

Since **1-(4-Bromophenyl)imidazole** is a solid at room temperature, its boiling point can be determined using a micro-boiling point method.

Procedure:

- Place a small amount of the sample into a small test tube.
- Invert a sealed-end capillary tube into the test tube so that the open end is submerged in the molten sample.
- Heat the test tube in a suitable heating bath (e.g., an oil bath).
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady stream of bubbles is observed, then remove the heat source.

- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Solubility

The solubility of **1-(4-Bromophenyl)imidazole** can be qualitatively and quantitatively assessed in various solvents.

Qualitative Procedure:

- Add approximately 10 mg of the compound to 1 mL of the solvent (e.g., water, ethanol, methanol, acetone, DMSO) in a small test tube.
- Vigorously shake or vortex the tube for 1-2 minutes at room temperature.
- Visually observe if the solid has completely dissolved. Classify as soluble, partially soluble, or insoluble.

Quantitative Procedure (Shake-Flask Method):

- Prepare a saturated solution by adding an excess amount of **1-(4-Bromophenyl)imidazole** to a known volume of the solvent in a sealed vial.
- Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow any undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant.
- Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.



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Workflow for quantitative solubility determination.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration Procedure:

- Dissolve a precisely weighed amount of **1-(4-Bromophenyl)imidazole** in a suitable solvent mixture (e.g., water-ethanol) to create a solution of known concentration.
- Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
- Record the pH values after each addition of the titrant.
- Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method or estimated by HPLC.

Shake-Flask Method Procedure:

- Prepare a solution of **1-(4-Bromophenyl)imidazole** in the more aqueous phase (e.g., water or buffer) of a biphasic system, typically n-octanol and water.
- Add an equal volume of the immiscible organic solvent (n-octanol).
- Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
- Allow the two phases to separate completely.

- Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Biological Activity and Signaling Pathways

While specific studies detailing the biological activity and involvement in signaling pathways of **1-(4-Bromophenyl)imidazole** are limited, the broader class of imidazole derivatives is known to exhibit a wide range of pharmacological effects. These include antimicrobial, antifungal, and anticancer activities. The imidazole moiety is a key structural feature in many biologically active molecules and can interact with various biological targets. Further research is warranted to elucidate the specific biological profile of **1-(4-Bromophenyl)imidazole**. At present, there is no direct evidence linking **1-(4-Bromophenyl)imidazole** to specific signaling pathways.

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